

An In-depth Technical Guide to Benzoxazole-2-carboxylic Acid: Structure and Synthesis

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Compound of Interest

Compound Name: *Benzoxazole-2-carboxylic acid*

Cat. No.: *B1288501*

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Abstract

Benzoxazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and potential for functionalization make it a valuable scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of **benzoxazole-2-carboxylic acid**, with a focus on detailed experimental protocols and quantitative data to support researchers in its practical application.

Chemical Structure and Properties

Benzoxazole-2-carboxylic acid is characterized by a benzene ring fused to an oxazole ring, with a carboxylic acid group at the 2-position of the oxazole moiety.

Chemical Structure:

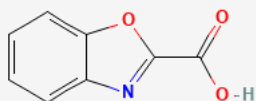


Table 1: Chemical Identifiers and Physical Properties

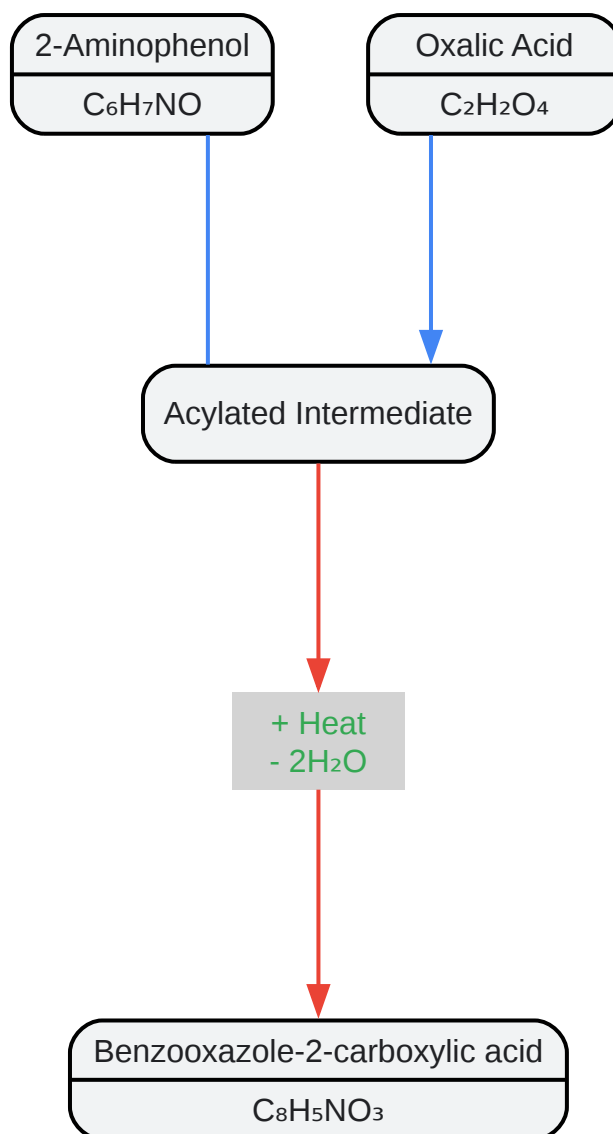
| Property | Value | Reference |
|---------------------------|---|-----------|
| CAS Number | 21598-08-3 | [1] |
| Molecular Formula | C ₈ H ₅ NO ₃ | [1][2] |
| Molecular Weight | 163.13 g/mol | [1] |
| Melting Point | 71-72 °C (decomposed) | [3] |
| Boiling Point (Predicted) | 352.7 ± 25.0 °C | [3] |
| Density (Predicted) | 1.455 ± 0.06 g/cm ³ | [3] |
| pKa (Predicted) | 0.12 ± 0.30 | [3] |

Synthesis of Benzoxazole-2-carboxylic Acid

The primary and most direct route for synthesizing **benzoxazole-2-carboxylic acid** involves the condensation of 2-aminophenol with oxalic acid or its derivatives.[4] This reaction proceeds through an initial acylation of the amino group of 2-aminophenol, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.[4] Various methodologies have been developed to optimize this transformation, including conventional heating and microwave-assisted synthesis.

General Synthesis Pathway

The overall reaction scheme for the synthesis of **benzoxazole-2-carboxylic acid** from 2-aminophenol and oxalic acid is depicted below.



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Caption: General synthesis pathway of **Benzooxazole-2-carboxylic acid**.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of **benzooxazole-2-carboxylic acid** and its derivatives.

Method 1: Conventional Synthesis using Methanesulfonic Acid

This method describes a one-pot synthesis from a carboxylic acid and 2-aminophenol with in-situ generation of the acid chloride.

Experimental Protocol:

- To a stirred solution of oxalic acid (1.0 mmol) in a suitable solvent (e.g., toluene or xylene, 5 mL) in a round-bottom flask, add thionyl chloride (1.2 mmol).
- Heat the mixture at reflux for 1-2 hours to ensure the formation of the acid chloride.
- Cool the reaction mixture to room temperature and then add 2-aminophenol (1.0 mmol).[\[4\]](#)
- Add methanesulfonic acid (2.0-3.0 mmol) to the mixture.[\[4\]](#)
- Heat the reaction mixture at 100-120°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[\[4\]](#)
- Upon completion, cool the mixture to room temperature and carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Method 2: Microwave-Assisted Solvent-Free Synthesis

This protocol offers a rapid and environmentally friendly approach to the synthesis of 2-substituted benzoxazoles.[\[5\]](#)[\[6\]](#)

Experimental Protocol:

- In a microwave-safe vessel, thoroughly combine 2-aminophenol (1.0 mmol) and oxalic acid (1.0 mmol).[\[4\]](#)[\[6\]](#)
- Seal the vessel and place it in a microwave reactor.

- Irradiate the mixture at a suitable power level to maintain a temperature of 150-200°C for 10-30 minutes.^[4] The optimal temperature and time may vary.
- Monitor the reaction progress by TLC.
- After the reaction is complete, allow the vessel to cool to room temperature.
- Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Quantitative Data

The following table summarizes representative yields for the synthesis of 2-substituted benzoxazoles using various methods, which can be indicative of the expected yields for **benzooxazole-2-carboxylic acid**.

Table 2: Representative Yields of 2-Substituted Benzoxazoles

| Precursors | Method | Catalyst/ Reagent | Temperature (°C) | Time | Yield (%) | Reference |
|---|--------------|----------------------|------------------|----------|-----------|-----------|
| 2-Aminophenol, Benzoic Acid | Microwave | Polyphosphoric Acid | - | 4 min | - | [7] |
| 2-Aminophenol, Carboxylic Acids | Microwave | Lawesson's Reagent | - | 5-15 min | Good | |
| 2-Aminophenol, Carboxylic Acids | Conventional | Methanesulfonic Acid | 100-120 | - | Excellent | |
| 2-Amino-4-methylphenol, 4-Methoxybenzaldehyde | Microwave | Iodine | 120 | 10 min | 90 | [6] |
| 2-Amino-4-methylphenol, 4-Chlorobenzaldehyde | Microwave | Iodine | 120 | 10 min | 85 | [6] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of **benzoxazole-2-carboxylic acid**.

¹H NMR Spectroscopy:

- **Aromatic Protons:** The chemical shifts (δ) of the aromatic protons on the benzoxazole ring are highly dependent on the substitution pattern.
- **Carboxylic Acid Proton:** The acidic proton of the carboxyl group typically appears as a broad singlet in the downfield region (δ 10-13 ppm), though this signal can sometimes be difficult to observe.^{[8][9]}

¹³C NMR Spectroscopy:

- **Carbonyl Carbon:** A key diagnostic signal for the carboxylic acid is the carbonyl carbon, which typically resonates in the range of δ 165-185 ppm.^{[8][9]}
- **Aromatic Carbons:** The carbons of the benzoxazole core appear between δ 110-160 ppm.^[8]

Table 3: Predicted ¹³C NMR Chemical Shifts for **Benzoxazole-2-carboxylic Acid**

| Carbon Atom | Predicted Chemical Shift (ppm) |
|------------------|--------------------------------|
| C=O (Carboxyl) | 160-180 |
| C2 (Oxazole) | 150-165 |
| Aromatic Carbons | 110-150 |

Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Conclusion

This technical guide has provided a detailed overview of the structure and synthesis of **benzoxazole-2-carboxylic acid**. The presented experimental protocols and quantitative data offer a practical foundation for researchers working with this important heterocyclic compound. The synthetic methods described, particularly the microwave-assisted approach, provide efficient and environmentally conscious routes to this valuable molecular scaffold. Further research into the derivatization and application of **benzoxazole-2-carboxylic acid** is encouraged to explore its full potential in drug discovery and materials science.

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